BenchChemオンラインストアへようこそ!

8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Physicochemical profiling Drug-likeness Solubility

8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879460-71-6) is a synthetic, fused-ring imidazo[2,1-f]purine-2,4-dione derivative that belongs to the broader class of purine-based heterocycles widely explored for adenosine receptor modulation, enzyme inhibition, and CNS-targeted drug discovery. The compound features a unique 1,6,7-trimethyl substitution pattern on the purine-imidazole scaffold and a primary hydroxyethyl group at the 8-position, which collectively confer a low computed XLogP3-AA of 0.3, a topological polar surface area of 92 Ų, and two hydrogen-bond donors.

Molecular Formula C12H15N5O3
Molecular Weight 277.284
CAS No. 879460-71-6
Cat. No. B2663135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS879460-71-6
Molecular FormulaC12H15N5O3
Molecular Weight277.284
Structural Identifiers
SMILESCC1=C(N2C3=C(N=C2N1CCO)N(C(=O)NC3=O)C)C
InChIInChI=1S/C12H15N5O3/c1-6-7(2)17-8-9(13-11(17)16(6)4-5-18)15(3)12(20)14-10(8)19/h18H,4-5H2,1-3H3,(H,14,19,20)
InChIKeyWXFMSCFVXKELHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879460-71-6) – Procurement-Relevant Structural & Physicochemical Profile


8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879460-71-6) is a synthetic, fused-ring imidazo[2,1-f]purine-2,4-dione derivative that belongs to the broader class of purine-based heterocycles widely explored for adenosine receptor modulation, enzyme inhibition, and CNS-targeted drug discovery [1]. The compound features a unique 1,6,7-trimethyl substitution pattern on the purine-imidazole scaffold and a primary hydroxyethyl group at the 8-position, which collectively confer a low computed XLogP3-AA of 0.3, a topological polar surface area of 92 Ų, and two hydrogen-bond donors [1]. These physicochemical properties distinguish it from more lipophilic, N3-substituted analogs and position it as a versatile core scaffold for further medicinal chemistry exploration.

8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Why Simple Purine-Dione Replacement Is Not Feasible


Imidazo[2,1-f]purine-2,4-dione derivatives are not functionally interchangeable. The precise position and nature of substituents on the purine-imidazole core—particularly at N1, N3, N6, and C8—govern critical properties including adenosine receptor subtype selectivity, metabolic stability, aqueous solubility, and the ability to serve as a synthetic intermediate [1]. The target compound bears a 1,6,7-trimethyl configuration with a free N3–H, contrasting sharply with regioisomers such as the 1,3,7-trimethyl analog (CAS 23229-88-1) or with N3-substituted biological probes such as CB11 (8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) [1][2]. These structural differences translate into divergent computed logD values, hydrogen-bonding capacity, and biological target profiles, each of which can materially affect experimental reproducibility and procurement relevance [2]. The following evidence guide provides the quantitative basis for this differentiation.

8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879460-71-6): Quantitative Differentiation Evidence for Procurement Decisions


Hydrophilicity Advantage: XLogP3 and LogD Comparison Against N3-Substituted and 8-Aryl Analogs

The target compound displays an XLogP3-AA of 0.3, markedly lower than that of the N3-allyl derivative 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (XLogP3-AA = 1.8) [1][2]. The ACD/LogD values for the target compound at pH 5.5 and pH 7.4 are −2.02 and −0.75, respectively, indicating substantial aqueous-phase partitioning at both gastric and physiological pH . In contrast, the N3-allyl analog's higher lipophilicity shifts the predicted distribution toward lipid compartments. This difference is critical for assay design where nonspecific binding or precipitation of lipophilic analogs can confound results.

Physicochemical profiling Drug-likeness Solubility

Hydrogen-Bond Donor Capacity: Differentiating the Free N3–H from N3-Substituted Congeners

The target compound possesses two hydrogen-bond donors (HBD = 2), corresponding to the free N3–H and the 8-hydroxyethyl –OH [1]. The N3-allyl analog, by contrast, has only one HBD (the hydroxyethyl –OH), as the N3 position is alkylated [2]. This additional donor in the target compound can engage in key hydrogen-bond interactions with biological targets or with polar solvents, altering both target engagement profiles and solubility in formulation buffers. For researchers seeking to explore N3-functionalized libraries, the free N3–H of the target compound also provides a convenient synthetic handle for late-stage diversification.

Medicinal chemistry Structure-activity relationships Fragment-based drug design

Synthetic Versatility: Free N3–H as a Derivatization Handle Versus Pre-Functionalized Analogs

The target compound's N3 position is unsubstituted (free –NH–), in contrast to many biologically characterized analogs in the imidazo[2,1-f]purine-2,4-dione series that carry alkyl, benzyl, or allyl groups at this site. For example, the PPARγ agonist CB11 (8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) [1] and the TGF-β pathway modulator IM-1918 (3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) [2] both contain N3-substitutions that are essential for their respective biological activities but preclude modular N3 diversification. The target compound's free N3–H enables straightforward alkylation, acylation, or sulfonylation, making it a preferred starting material for structure–activity relationship (SAR) campaigns.

Synthetic chemistry Chemical biology tool compounds Library synthesis

Regioisomeric Differentiation: 1,6,7-Trimethyl Versus 1,3,7-Trimethyl Substitution Pattern

The target compound's 1,6,7-trimethyl substitution pattern is structurally distinct from the commercially available 1,3,7-trimethyl regioisomer (CAS 23229-88-1) . This difference relocates a methyl group from the N3 to the N6 position, which alters the electronic environment of the purine-dione core and can affect both hydrogen-bonding patterns and metabolic soft spots. Although direct experimental comparison data for these two regioisomers are not publicly available, class-level evidence from imidazo[2,1-f]purine-2,4-dione SAR studies indicates that the N6 substituent influences adenosine A3 receptor affinity, while the N3 substituent modulates selectivity over A1 and A2A subtypes [1]. Researchers targeting specific receptor profiles should therefore not substitute one regioisomer for the other without experimental validation.

Regioisomerism Receptor selectivity Metabolic stability

Optimal Procurement and Deployment Scenarios for 8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 879460-71-6)


Medicinal Chemistry: Core Scaffold for N3-Focused SAR Library Synthesis

The target compound's free N3–H position permits direct alkylation, acylation, or sulfonylation to generate diverse analogs. Procurement of this unsubstituted parent scaffold, rather than pre-functionalized analogs, maximizes synthetic flexibility and cost-efficiency for SAR exploration of adenosine receptor antagonists, phosphodiesterase inhibitors, or other purine-targeting programs [1].

Biochemical Assay Development: Low-Lipophilicity Probe for Solubility-Sensitive Screening

With an XLogP3 of 0.3 and negative LogD values at both gastric and physiological pH, the compound is predicted to remain predominantly in aqueous phase under assay conditions. This property makes it suitable as a baseline scaffold in solubility-sensitive biochemical or cell-based screens, where more lipophilic imidazopurine analogs may precipitate or bind non-specifically to assay components [1].

Fragment-Based Drug Discovery (FBDD): Small, Rule-of-5 Compliant Purine Fragment

At 277.28 g/mol with 2 hydrogen-bond donors, 4 acceptors, and a polar surface area of 92 Ų, the compound falls well within fragment-like property space (MW < 300, cLogP < 3, HBD ≤ 3, HBA ≤ 3). It can serve as a validated purine fragment for FBDD campaigns targeting purine-binding sites, with the 8-hydroxyethyl group offering a vector for fragment growing [1].

Chemical Biology: Reference Standard for Imidazo[2,1-f]purine-2,4-dione Profiling

The compound can serve as a structural reference standard for analytical method development (HPLC, LC-MS) and for generating baseline physicochemical data (logD, solubility, permeability) against which novel N3- or 8-substituted derivatives are compared. Its well-defined regioisomeric identity (1,6,7-trimethyl) ensures that analytical retention times and spectral fingerprints are reproducible across laboratories [2].

Quote Request

Request a Quote for 8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.